molecular formula C15H11ClN2O3 B5108238 (2E)-3-[(4-Chloro-3-nitrophenyl)amino]-1-phenylprop-2-EN-1-one

(2E)-3-[(4-Chloro-3-nitrophenyl)amino]-1-phenylprop-2-EN-1-one

Cat. No.: B5108238
M. Wt: 302.71 g/mol
InChI Key: DVOATESQSFMYEF-CMDGGOBGSA-N
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Description

(2E)-3-[(4-Chloro-3-nitrophenyl)amino]-1-phenylprop-2-EN-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(4-Chloro-3-nitrophenyl)amino]-1-phenylprop-2-EN-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chloro-3-nitrobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as solid bases can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(4-Chloro-3-nitrophenyl)amino]-1-phenylprop-2-EN-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-[(4-Chloro-3-nitrophenyl)amino]-1-phenylprop-2-EN-1-one is used as a building block for the synthesis of more complex molecules. It is also studied for its photophysical properties and potential use in organic electronics.

Biology

In biological research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of the nitro and chloro groups can enhance the biological activity of the compound, making it a promising lead for new drug candidates.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-[(4-Chloro-3-nitrophenyl)amino]-1-phenylprop-2-EN-1-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The chloro group can also participate in electrophilic aromatic substitution reactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-[(4-Chloro-3-nitrophenyl)amino]-1-phenylprop-2-EN-1-one is unique due to the presence of both nitro and chloro groups, which enhance its reactivity and biological activity

Properties

IUPAC Name

(E)-3-(4-chloro-3-nitroanilino)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3/c16-13-7-6-12(10-14(13)18(20)21)17-9-8-15(19)11-4-2-1-3-5-11/h1-10,17H/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOATESQSFMYEF-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CNC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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